



In Vivo Target Engagement Studies with GNE-7915: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-7915 is a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, and inhibition of its kinase activity is a promising therapeutic strategy.[4] These application notes provide detailed protocols for in vivo target engagement studies with **GNE-7915**, focusing on methods to assess its pharmacokinetics, pharmacodynamics, and downstream effects on LRRK2 signaling in preclinical models.

Data Presentation Quantitative Data Summary

The following tables summarize key quantitative data for **GNE-7915** from in vitro and in vivo studies.

Table 1: In Vitro Potency of GNE-7915



Parameter	Value	Assay Type	Reference
IC50	9 nM	LRRK2 Kinase Activity Assay	[1][2]
Ki	1 nM	Biochemical Assay	[1]
Cellular IC50	20 nM	LRRK2 Ser1292 Autophosphorylation in BAC Transgenic Mice	[5]

Table 2: In Vivo Pharmacokinetics of **GNE-7915** in Mice (Single 100 mg/kg subcutaneous injection)[6][7]

Time Point	Mean Brain Concentration (ng/g)	Mean Plasma Concentration (ng/mL)
1 hour	~1000	~4000
6 hours	~500	~1000
24 hours	~100	~350

Table 3: In Vivo Study Designs with GNE-7915



Animal Model	Dosage	Administrat ion Route	Study Duration	Key Findings	Reference
BAC Transgenic Mice (hLRRK2 G2019S)	50 mg/kg	i.p. or p.o.	Acute	Concentration n-dependent reduction of pLRRK2 in the brain.	[1]
LRRK2R1441 G Mutant Mice	100 mg/kg	Subcutaneou s	18 weeks (twice weekly)	Reduced striatal α- synuclein oligomers and cortical pSer129- αSyn.	[6][7]
Cynomolgus Monkeys	65 mg/kg/day	Not Specified	7 days	Toxicology studies.	[2]
Rhesus Monkeys	22.5 mg/kg b.i.d.	Not Specified	14 days	Toxicology studies.	[2]

Signaling Pathway

GNE-7915 targets the kinase activity of LRRK2. Pathogenic mutations in LRRK2, such as G2019S and R1441G, lead to its hyperactivation. Activated LRRK2 phosphorylates a subset of Rab GTPases, including Rab10 and Rab12, which are involved in vesicular trafficking. This aberrant phosphorylation disrupts downstream cellular processes, contributing to neurodegeneration. **GNE-7915** blocks this phosphorylation cascade.





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LRRK2 Signaling Pathway and GNE-7915 Inhibition.

Experimental Protocols

Protocol 1: Western Blot Analysis of LRRK2 Target Engagement in Mouse Brain

This protocol details the procedure for assessing the in vivo efficacy of **GNE-7915** by measuring the phosphorylation of LRRK2 at Ser1292 and its substrate Rab12 in mouse brain tissue.

Materials:

- GNE-7915
- Vehicle (e.g., 20% Captisol)
- · LRRK2 transgenic or wild-type mice
- RIPA buffer
- Protease and phosphatase inhibitor cocktails
- BCA protein assay kit
- SDS-PAGE gels and running buffer



- Nitrocellulose or PVDF membranes
- Transfer buffer and system
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies:
 - Anti-pS1292-LRRK2
 - Anti-total LRRK2
 - Anti-pS106-Rab12
 - Anti-total Rab12
 - Anti-GAPDH or β-actin (loading control)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- · Imaging system

Procedure:

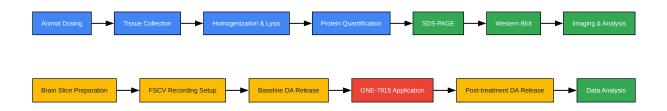
- Animal Dosing:
 - Administer GNE-7915 or vehicle to mice at the desired dose and route (e.g., 100 mg/kg, subcutaneous).[6][7]
 - Euthanize mice at predetermined time points post-dosing (e.g., 1, 6, 24 hours) to assess
 the time course of target engagement.[6]
- · Tissue Collection and Homogenization:
 - Rapidly dissect the brain region of interest (e.g., striatum, cortex) on ice.



- Homogenize the tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[2]
- Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant (lysate) and determine the protein concentration using a BCA assay.[2]
- SDS-PAGE and Western Blotting:
 - Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
 - Load equal amounts of protein (e.g., 20-40 μg) per lane on an SDS-PAGE gel.
 - Perform electrophoresis to separate the proteins.
 - Transfer the separated proteins to a nitrocellulose or PVDF membrane.
 - Block the membrane in blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Apply ECL substrate and visualize the protein bands using an imaging system.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the phosphorylated protein levels to the total protein levels.
 - Normalize to the loading control to account for loading differences.



 Compare the levels of phosphorylated proteins in GNE-7915-treated animals to vehicletreated controls.



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